molecular formula C10H13NO B1337998 4-Methoxy-2,3-dihydro-1H-inden-2-amine CAS No. 76413-92-8

4-Methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1337998
CAS No.: 76413-92-8
M. Wt: 163.22 g/mol
InChI Key: NHXLOUDLYDYZQV-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C10H13NO It is a derivative of indene, featuring a methoxy group at the fourth position and an amine group at the second position of the dihydroindenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Cyclization: The 4-methoxybenzaldehyde undergoes a cyclization reaction with an appropriate reagent, such as an alkene, to form the indene ring structure.

    Reduction: The resulting indene compound is then reduced to form the dihydroindene derivative.

    Amination: Finally, the dihydroindene derivative is aminated using an amine source, such as ammonia or an amine, to introduce the amine group at the second position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2,3-dihydro-1H-inden-2-one.

    Reduction: Formation of this compound derivatives with varying degrees of saturation.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy or amine groups.

Scientific Research Applications

4-Methoxy-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of indene derivatives.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1H-indene: Lacks the amine group, making it less reactive in certain biological contexts.

    2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy group, affecting its chemical reactivity and biological activity.

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an amine, altering its chemical properties.

Uniqueness

4-Methoxy-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLOUDLYDYZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508232
Record name 4-Methoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76413-92-8
Record name 4-Methoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-2-amine
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